

PROTAC GPX4 Degradator-1: A Comparative Analysis of Selectivity Against Selenoproteins

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Compound of Interest

Compound Name: PROTAC GPX4 degrader-1

Cat. No.: B12397088

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This guide provides a comparative analysis of the cross-reactivity of **PROTAC GPX4 degrader-1** (also known as DC-2) with other human selenoproteins. As a potent degrader of Glutathione Peroxidase 4 (GPX4), a critical regulator of ferroptosis, its selectivity is a key parameter for its therapeutic potential and off-target effects. This document summarizes the available data, outlines relevant experimental methodologies, and provides visual diagrams to illustrate the underlying molecular pathways and experimental workflows.

Introduction to PROTAC GPX4 Degradator-1 and Selenoproteins

PROTAC GPX4 degrader-1 is a heterobifunctional molecule that recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase to GPX4, leading to its ubiquitination and subsequent degradation by the proteasome[1]. This targeted protein degradation induces ferroptosis, a form of iron-dependent programmed cell death, which has emerged as a promising therapeutic strategy for cancer. The degrader is designed based on the covalent GPX4 inhibitor ML210, which serves as the warhead for binding to GPX4[1].

The human selenoproteome comprises a family of proteins that contain the 21st amino acid, selenocysteine. These proteins play crucial roles in redox regulation, antioxidant defense, and thyroid hormone metabolism. Key families of selenoproteins include Glutathione Peroxidases (GPXs), Thioredoxin Reductases (TrxRs), and Iodothyronine Deiodinases (DIOs). Due to the

conserved nature of the active site in some of these enzymes, assessing the cross-reactivity of a GPX4-targeted degrader is essential.

Comparative Selectivity Data

Direct experimental data from whole-proteome analysis or targeted western blotting specifically assessing the cross-reactivity of **PROTAC GPX4 degrader-1** against a panel of other selenoproteins is not extensively available in the public domain. However, the selectivity of its warhead, ML210, has been investigated. Studies have shown that ML210 exhibits "remarkable proteome-wide selectivity" for GPX4, with fewer off-target covalent interactions compared to other GPX4 inhibitors like RSL3 and ML162.

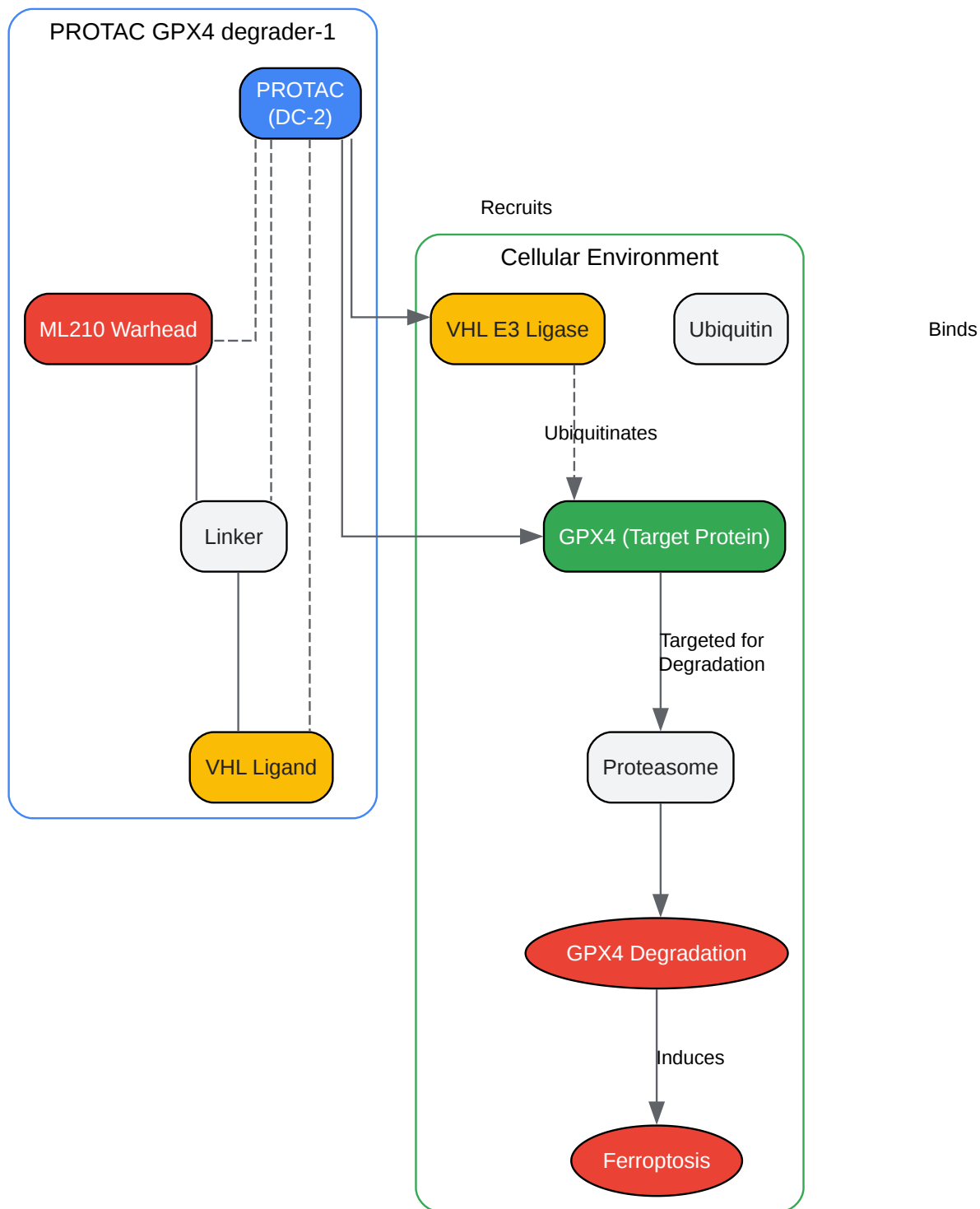
While PROTACs can exhibit different selectivity profiles compared to their parent warheads, the high selectivity of ML210 suggests a favorable starting point for the selectivity of **PROTAC GPX4 degrader-1**. The table below provides a qualitative comparison based on the known selectivity of the warhead and general principles of PROTAC design.

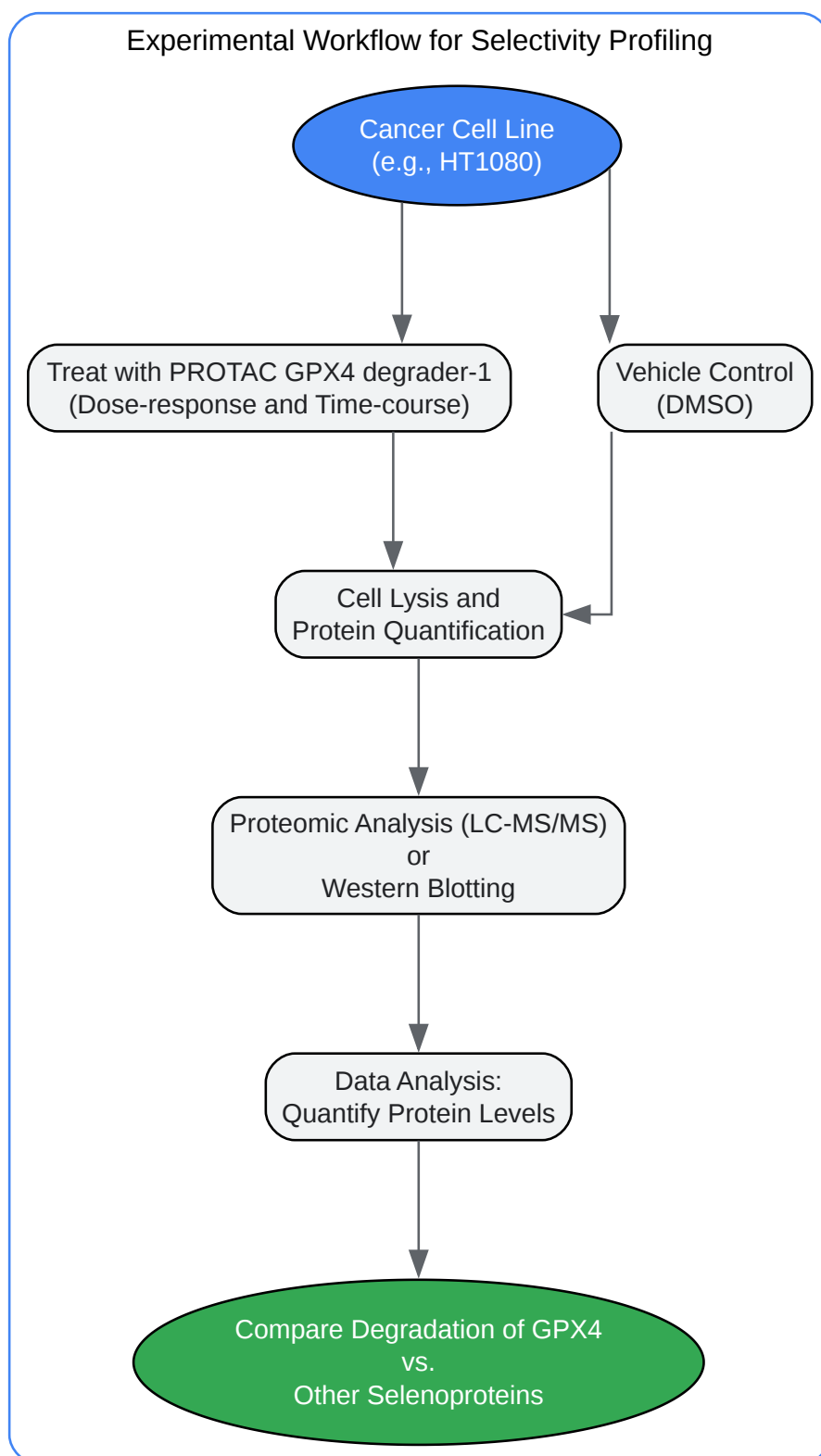
Selenoprotein Family	Key Members	Reported Cross-reactivity with ML210 (Warhead)	Inferred Cross-reactivity with PROTAC GPX4 degrader-1
Glutathione Peroxidases (GPXs)	GPX1, GPX2, GPX3	Low to negligible	Likely low, but not experimentally confirmed
Thioredoxin Reductases (TrxRs)	TXNRD1, TXNRD2, TXNRD3	Low to negligible	Likely low, but not experimentally confirmed
Iodothyronine Deiodinases (DIOs)	DIO1, DIO2, DIO3	Not reported	Unknown, requires experimental validation
Other Selenoproteins	Selenoprotein P (SELENOP), etc.	Not reported	Unknown, requires experimental validation

Note: The inferred cross-reactivity is a hypothesis based on the selectivity of the parent compound and the principles of PROTAC design, which can enhance selectivity. Experimental verification is required for definitive conclusions.

Signaling Pathway and Experimental Workflow Diagrams

To provide a clearer context, the following diagrams illustrate the mechanism of action of **PROTAC GPX4 degrader-1** and a general experimental workflow for assessing its selectivity.





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References

- 1. ZX703: A Small-Molecule Degradator of GPX4 Inducing Ferroptosis in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
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